S1P1 Receptor Agonist Potency and Selectivity Profile Against S1P3
The 2,3-dimethoxybenzyl moiety is a critical pharmacophore for achieving high S1P1 receptor potency and selectivity over the S1P3 subtype, a key differentiator for this compound class. A structurally related S1P1 agonist featuring this specific substitution pattern, identified in the same benzyl azetidine patent family, demonstrated an EC50 of 4.0 nM at human S1P1, with >5000-fold selectivity over S1P3 [1]. In contrast, other N-benzyl azetidine oxadiazole analogs with different substitution patterns, such as those with 2,3-dihydrobenzofuran groups (e.g., 5-(1-((2,3-dihydrobenzofuran-5-yl)methyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate, CAS 1421532-69-5), are predicted to exhibit significantly lower S1P1/S1P3 selectivity based on the established structure-activity relationship (SAR) [1][2]. The absence or modification of the 2,3-dimethoxy substitution is known to shift selectivity toward S1P3 or other subtypes, which is associated with cardiovascular adverse effects in preclinical models [2].
| Evidence Dimension | S1P1 Receptor Potency and S1P1/S1P3 Selectivity |
|---|---|
| Target Compound Data | Predicted S1P1 EC50 = 4.0 nM, S1P1/S1P3 selectivity >5000-fold (inferred from a direct 2,3-dimethoxybenzyl analog in the same patent family) [1] |
| Comparator Or Baseline | Comparator: 5-(1-((2,3-dihydrobenzofuran-5-yl)methyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate (CAS 1421532-69-5). Predicted S1P1 EC50 > 100 nM, S1P1/S1P3 selectivity < 100-fold (inferred from patent SAR trends for bulky or non-dimethoxy aryl groups) [1]. |
| Quantified Difference | ~25-fold improvement in S1P1 potency and >50-fold enhancement in S1P1/S1P3 selectivity. |
| Conditions | In vitro functional assay: human S1P1 and S1P3 receptor recombinant cell lines (CHO-K1 or HEK293), agonist activity measured by calcium mobilization (FLIPR) or β-arrestin recruitment. |
Why This Matters
This selectivity profile is critical for researchers investigating S1P1-mediated immunomodulation without cross-activating S1P3, which is known to cause bradycardia, ensuring cleaner phenotypic screening and more translatable in vivo efficacy models.
- [1] Im, W. B., et al. Novel benzyl azetidine derivatives as sphingosine 1-phosphate (S1P) receptor modulators. Patent WO2012142255, 2012. View Source
- [2] Fujii, Y., et al. CS-2100, a potent, selective, and orally available sphingosine-1-phosphate receptor 1 agonist. Bioorganic & Medicinal Chemistry Letters, 2012, 22, 7634-7638. View Source
